N-(4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine derivative characterized by a fused bicyclic core with a carboxamide substituent at position 5. This compound belongs to a broader class of pyrazolo[4,3-c]pyridine carboxamides, which are studied for their structural diversity and applications in medicinal chemistry, particularly as kinase inhibitors or enzyme modulators .
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c1-2-12-26-13-18(21(28)24-16-10-8-15(23)9-11-16)20-19(14-26)22(29)27(25-20)17-6-4-3-5-7-17/h3-11,13-14H,2,12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUPFTLGGDIJLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms underlying its activity based on diverse research findings.
Chemical Structure and Synthesis
The compound can be characterized by its molecular formula and a molecular weight of 336.37 g/mol. The synthesis typically involves the reaction of 4-fluorobenzaldehyde with appropriate pyrazole derivatives in the presence of catalysts under controlled conditions to yield the desired product.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds similar to N-(4-fluorophenyl)-3-oxo-2-phenyl-5-propyl have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Some studies highlight the potential of pyrazolo derivatives in inhibiting cancer cell proliferation through apoptosis induction in various cancer cell lines.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
The biological activity is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazolo compounds often inhibit enzymes involved in cell signaling pathways, leading to reduced cell proliferation.
- Interaction with Receptors : These compounds may act as antagonists or agonists at specific receptors, modulating cellular responses.
- Induction of Apoptosis : Through various signaling pathways, these compounds can trigger programmed cell death in malignant cells.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrazolo derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, demonstrating their potential as anti-tubercular agents .
Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that N-(4-fluorophenyl)-3-oxo-2-phenyl-5-propyl induced apoptosis through the activation of caspase pathways. The compound showed a dose-dependent decrease in cell viability with IC50 values around 15 μM for breast cancer cells .
Anti-inflammatory Properties
Research has shown that pyrazolo derivatives can inhibit the production of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism for their anti-inflammatory effects .
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Key Observations
Substituent Effects on Lipophilicity: The 4-fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to the 4-methylphenyl (923175-15-9) or 4-ethoxyphenyl (923682-25-1) analogs. Fluorine’s electron-withdrawing nature may improve binding affinity in hydrophobic enzyme pockets .
Amide Nitrogen Modifications :
- Replacing the 4-fluorophenyl with a 2-methoxyethyl group (923233-41-4) drastically reduces molecular weight (354.4 vs. 405.4) and introduces ether functionality, which may improve aqueous solubility but reduce target specificity .
Research Findings and Implications
- Bioactivity : Pyrazolo[4,3-c]pyridine carboxamides with aryl substituents (e.g., 4-fluorophenyl, 4-methylphenyl) are often prioritized in kinase inhibitor studies due to their planar aromatic systems, which facilitate π-π stacking interactions in ATP-binding pockets .
- Metabolic Stability: Fluorine substitution (as in the target compound) is associated with slower oxidative metabolism compared to non-halogenated analogs, a critical factor in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
